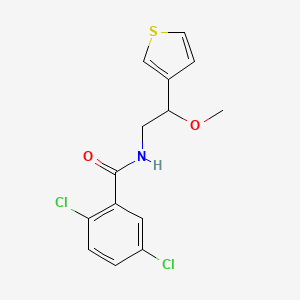

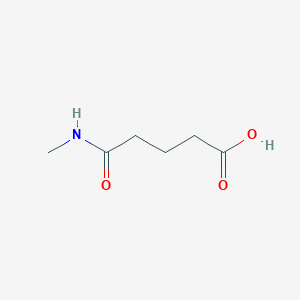

2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide, also known as DMXAA, is a small molecule drug that has shown promising results in scientific research applications. DMXAA was originally developed as an anti-cancer drug and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

2,5-Dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide: A Comprehensive Analysis

Anticancer Properties: Benzamide derivatives are often explored for their potential as anticancer agents. The pharmacophore hybridization approach, which combines multiple pharmacophoric elements into a single molecule, is a common strategy in drug design. This approach has been used to synthesize novel molecules with anticancer properties, including those with benzamide structures .

EGFR and erbB2 Inhibition: Research suggests that benzimidazole derivatives, which share a similar core structure to benzamides, can act as inhibitors of EGFR (Epidermal Growth Factor Receptor) and erbB2 (a member of the epidermal growth factor receptor family), which are important targets in cancer therapy .

Antimicrobial Activity: Benzamide derivatives have been recommended for their antimicrobial properties. They can serve as potential agents against a variety of microbial infections, making them valuable in the development of new antibiotics .

Antiparasitic and Antimalarial Agents: These compounds have also shown promise as antiparasitic and antimalarial agents, providing potential treatments for parasitic infections and malaria .

Material Science Applications: In material science, benzimidazole derivatives are used in chemosensing, crystal engineering, fluorescence applications, and corrosion science. These applications highlight the versatility of benzamide structures in various scientific fields .

Medicinal Chemistry: Benzamides play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. They are used as intermediates in drug synthesis and have been marketed as well-known drugs for various diseases .

Organic Synthesis Intermediates: These compounds serve as important intermediates in organic reactions and are utilized in the synthesis of dyes and polymers .

Ligands for Asymmetric Catalysis: Benzamide derivatives are employed as ligands in asymmetric catalysis, which is a key process in the production of chiral molecules for pharmaceutical applications .

MDPI - Molecules IntechOpen - Benzimidazole Derivatives RSC Publishing - Recent Achievements

properties

IUPAC Name |

2,5-dichloro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-6-10(15)2-3-12(11)16/h2-6,8,13H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZPWEUQZVZAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-N-[2-methoxy-2-(thiophen-3-YL)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2958979.png)

![Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2958986.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2958989.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate](/img/structure/B2958990.png)

![N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2958992.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)

![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2958999.png)